![molecular formula C18H15Cl2N3O2S B237217 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components, which are essential for tissue remodeling during normal physiological processes such as wound healing and embryonic development. However, MMPs have also been implicated in various pathological conditions such as cancer metastasis, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors such as BB-94 have been developed as potential therapeutic agents for these diseases.
作用機序
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide inhibits MMPs by chelating the zinc ion at the active site of the enzyme, thereby preventing the catalytic activity of the enzyme. MMPs are a family of zinc-dependent enzymes that are involved in the degradation of ECM components such as collagen, elastin, and proteoglycans. By inhibiting MMPs, this compound prevents the degradation of these ECM components, which can lead to the inhibition of tumor growth, angiogenesis, and tissue remodeling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in animal models. In arthritis research, this compound has been shown to reduce cartilage degradation and inflammation in animal models. In addition, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.
実験室実験の利点と制限
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in various biological processes. However, one limitation is that it is not a specific inhibitor of a single MMP isoform, as it inhibits multiple MMPs with varying degrees of potency. Therefore, it is important to use appropriate controls and to interpret the results with caution.
将来の方向性
There are several future directions for the research on N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide. One direction is to develop more potent and selective MMP inhibitors that can be used as therapeutic agents for various diseases. Another direction is to study the role of MMPs in other biological processes such as tissue regeneration and immune function. Finally, it is important to investigate the potential side effects and toxicity of MMP inhibitors such as this compound, as they may have unintended consequences on normal physiological processes.
合成法
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide can be synthesized via a multi-step process starting from 2-aminothiophenol and 2,5-dichlorobenzoyl chloride. The first step involves the formation of 2-(2-aminothiophenyl)benzothiazole, which is then acylated with butyryl chloride to obtain N-(2-butyrylamino)-2-(2-aminothiophenyl)benzothiazole. Finally, this intermediate is treated with 2,5-dichlorobenzoyl chloride in the presence of triethylamine to yield this compound.
科学的研究の応用
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, MMP inhibitors such as this compound have been shown to inhibit tumor growth and metastasis by preventing the degradation of ECM components, which are necessary for tumor invasion and angiogenesis. This compound has also been investigated as a potential treatment for arthritis, as MMPs are involved in the degradation of cartilage in joints. In addition, this compound has been studied for its potential cardioprotective effects, as MMPs are involved in the remodeling of cardiac tissue after injury.
特性
分子式 |
C18H15Cl2N3O2S |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-2-3-16(24)23-18-22-14-7-5-11(9-15(14)26-18)21-17(25)12-8-10(19)4-6-13(12)20/h4-9H,2-3H2,1H3,(H,21,25)(H,22,23,24) |
InChIキー |
CEDWTWQONARLJG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
正規SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)
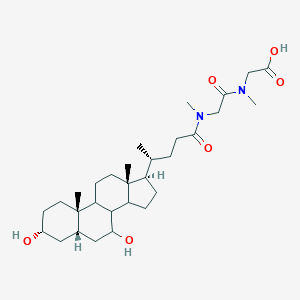
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
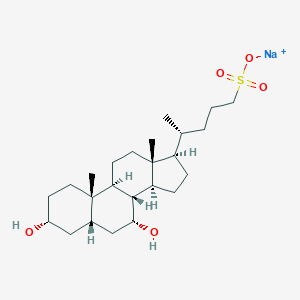
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)
![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)
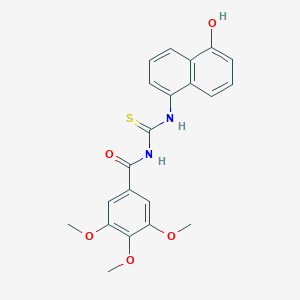
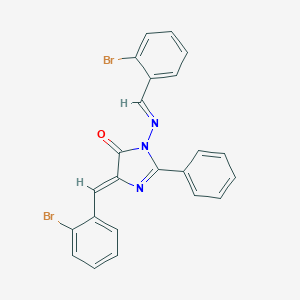
![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
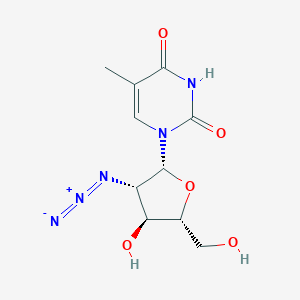
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)